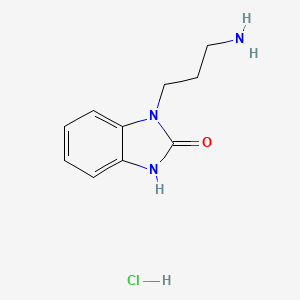

1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both benzene and imidazole ring systems. The International Union of Pure and Applied Chemistry name for this compound is formally designated as 1-(3-aminopropyl)-1H-benzo[d]imidazol-2-ol hydrochloride, reflecting the specific positioning of the aminopropyl substituent and the hydrochloride salt formation. This nomenclature system accounts for the benzimidazole core structure, where the benzene ring is fused to an imidazole ring, creating the characteristic benzo[d]imidazol framework.

The Chemical Abstracts Service registry number for the hydrochloride salt form is 64928-71-8, while the free base compound carries the distinct registry number 64928-87-6. This differentiation in Chemical Abstracts Service numbers reflects the significant chemical distinction between the neutral molecule and its protonated hydrochloride salt form. The molecular formula for the hydrochloride salt can be expressed as C₁₀H₁₄ClN₃O, incorporating the additional hydrogen and chloride ions from the salt formation process. The systematic naming convention also recognizes alternative nomenclature variations, including 3-(3-aminopropyl)-1H-benzimidazol-2-one, which represents an equivalent tautomeric description of the same molecular entity.

Properties

IUPAC Name |

3-(3-aminopropyl)-1H-benzimidazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.ClH/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14;/h1-2,4-5H,3,6-7,11H2,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEBSVLTKMBNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS No. 64928-87-6) is a compound that belongs to the class of benzimidazole derivatives. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C10H14ClN3O

- Molecular Weight : 227.69 g/mol

- Density : Approximately 1.196 g/cm³

- pKa : Predicted to be around 12.18

Biological Activity

The biological activity of this compound is primarily derived from its structural features that resemble naturally occurring bioactive molecules. Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including:

- Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain benzimidazole derivatives have shown notable activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The structural similarity to other known anticancer agents enhances their potential as chemotherapeutic agents.

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of benzimidazole derivatives, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives suggests that modifications to the benzene ring or the amine side chain can significantly influence their biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substituents on the benzene ring | Altered antibacterial potency |

| Variations in amine chain length | Different pharmacokinetic profiles |

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives, including this compound, against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

- Anticancer Activity : Another investigation focused on the anticancer potential of this compound in vitro. It was found to inhibit the growth of human cancer cell lines significantly, suggesting its role as a potential anticancer agent .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₁₄ClN₃O (inferred from supplier data)

- CAS Number : 64928-87-6

- Purity : ≥99% (industrial/pharma grade)

- Physical Form : Solid

Comparison with Similar Compounds

The benzimidazol-2-one scaffold is a versatile pharmacophore. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues

Domperidone

- Chemical Name : 5-Chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one .

- Molecular Formula : C₂₂H₂₄ClN₅O₂

- Molecular Weight : 425.911 g/mol

- Pharmacological Activity : Dopamine D₂/D₃ receptor antagonist; used as an antiemetic and gastroprokinetic agent .

- Key Differences: Domperidone contains a chlorine atom at position 5 and a piperidinyl-propyl substituent, enhancing receptor binding specificity.

Flibanserin Hydrochloride

- Chemical Name : 1-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride .

- Molecular Formula : C₂₀H₂₁ClF₃N₅O

- Pharmacological Activity : 5-HT₁A agonist and 5-HT₂A antagonist; used for hypoactive sexual desire disorder .

- Key Differences: Flibanserin features a trifluoromethylphenyl-piperazine group, enabling serotonin receptor modulation. The target compound’s aminopropyl group may favor different receptor interactions (e.g., adrenergic or histaminergic pathways).

1-(3-Chloropropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

- Molecular Formula : C₁₀H₁₁ClN₂O

- CAS Number : 62780-89-6

- Key Differences: Replacing the aminopropyl group with a chloropropyl chain reduces basicity and alters solubility. Likely differences in metabolic stability due to the absence of a primary amine .

Pharmacological and Physicochemical Comparison

Preparation Methods

Preparation of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one Intermediate

A well-documented method starts with 2-methylthio-1H-benzimidazole, which is alkylated with 1-bromo-3-chloropropane under basic conditions:

- Reactants: 2-methylthio-1H-benzimidazole, 1-bromo-3-chloropropane

- Solvent: tetrahydrofuran (THF) with water and sodium hydroxide

- Catalyst: N,N,N-triethylbenzenemethanaminium

- Conditions: Stirring and heating at 60 °C for 3 hours

- Workup: Organic phase separation, drying over magnesium sulfate, solvent evaporation

- Yield: Approximately 87.5% after purification by low-pressure distillation

- Product: 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole (a key intermediate)

Oxidation to 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

The methylthio group is oxidized to the corresponding benzimidazolone:

- Reactants: 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole, acetic acid, hydrogen peroxide (30% aqueous)

- Conditions: Heating at 100 °C for 1 hour or refluxing in ethanol for 48 hours (two variants)

- Quenching: Excess hydrogen peroxide destroyed with sodium sulfite

- Workup: Solvent removal under reduced pressure, recrystallization from 2-propanol/water mixture

- Yield: 64–71%

- Product: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

Conversion of Chloropropyl to Aminopropyl Group

The key transformation to introduce the 3-aminopropyl substituent is typically achieved by nucleophilic substitution of the chlorine with ammonia or an amine source:

- Reactants: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, ammonia or suitable amine

- Conditions: Heating under reflux in an appropriate solvent (e.g., ethanol or water)

- Outcome: Replacement of chlorine by amino group to yield 1-(3-aminopropyl)-1,3-dihydro-2H-benzimidazol-2-one

Formation of Hydrochloride Salt

To improve compound stability and crystallinity, the free base is converted into its hydrochloride salt:

- Reactants: 1-(3-aminopropyl)-1,3-dihydro-2H-benzimidazol-2-one, hydrochloric acid (HCl)

- Conditions: Dissolution in suitable solvent followed by addition of HCl gas or HCl solution

- Product: 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Summary Table of Preparation Steps

| Step | Reactants & Conditions | Product | Yield / Notes |

|---|---|---|---|

| 1. Alkylation | 2-methylthio-1H-benzimidazole + 1-bromo-3-chloropropane, NaOH, THF, 60 °C, 3 h | 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole | ~87.5% purified |

| 2. Oxidation | Intermediate + H2O2 (30%), acetic acid, 100 °C, 1 h or reflux in ethanol 48 h | 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | 64–71% |

| 3. Amination | Chloropropyl intermediate + NH3 or amine, reflux | 1-(3-aminopropyl)-1,3-dihydro-2H-benzimidazol-2-one | Variable, generally good |

| 4. Salt formation | Free amine + HCl | Hydrochloride salt | Quantitative |

Research Findings and Considerations

- The initial alkylation step requires careful control of temperature and base to maximize substitution efficiency and minimize side reactions.

- Oxidation with hydrogen peroxide is a mild and effective method to convert methylthio to carbonyl, with solvent choice affecting reaction time and yield.

- Amination via nucleophilic substitution is a classical approach; yields depend on nucleophile concentration and reaction time.

- The hydrochloride salt form enhances compound stability, solubility, and facilitates purification.

Additional Synthetic Routes and Modifications

According to recent literature, alternative methods involve:

- Direct alkylation of 1,3-dihydro-2H-benzimidazol-2-one with 3-halopropyl derivatives under basic conditions.

- Use of sodium hydride (NaH) for deprotonation of benzimidazolone prior to alkylation.

- Protection-deprotection strategies for sensitive intermediates.

- Coupling reactions using activating agents such as hydroxybenzotriazole (HOBt) and HBTU for amide bond formation in related derivatives.

Q & A

Basic: What are the recommended synthetic routes for 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves alkylation of a benzodiazol-2-one precursor with 3-aminopropyl halides, followed by purification via recrystallization or column chromatography. Reaction efficiency can be enhanced using computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and optimal intermediates . Statistical Design of Experiments (DoE) is recommended to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) and minimize trial-and-error approaches .

Basic: How should researchers approach the purification and characterization of this compound to ensure high yield and purity?

Methodological Answer:

Post-synthesis purification often employs solvent recrystallization (e.g., ethanol/water mixtures) or reverse-phase chromatography. Characterization requires a multi-technique approach:

- HPLC/GC-MS for purity assessment.

- 1H/13C NMR to confirm proton environments and carbon backbone.

- FT-IR for functional group validation (e.g., C=O stretch at ~1700 cm⁻¹).

- Elemental Analysis to verify stoichiometry, especially for hydrochloride salt formation .

Advanced: What computational strategies are effective in predicting the reactivity and stability of intermediates during synthesis?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT) model reaction pathways, transition states, and solvent effects to predict intermediate stability . Molecular dynamics simulations can assess conformational flexibility of the aminopropyl sidechain and its interaction with the benzodiazol-2-one core. Software like Gaussian or ORCA, combined with cheminformatics tools, enables rapid screening of reaction conditions .

Advanced: How can statistical experimental design (DoE) optimize reaction conditions for scaling up synthesis?

Methodological Answer:

DoE identifies critical variables (e.g., catalyst loading, pH, reaction time) through factorial designs or response surface methodologies. For example, a Central Composite Design (CCD) can model nonlinear relationships between variables and outputs (e.g., yield, purity). This reduces experimental runs by 50–70% compared to one-factor-at-a-time approaches . Post-analysis, Monte Carlo simulations assess robustness for scale-up .

Advanced: How to resolve contradictory data in biological activity studies of this compound?

Methodological Answer:

Contradictions may arise from assay variability (e.g., cell line differences) or pharmacokinetic factors. A systematic approach includes:

- Replication : Repeat assays across independent labs.

- Meta-analysis : Aggregate data to identify trends.

- In Silico Validation : Use molecular docking or QSAR models to correlate structure-activity relationships .

- Cross-disciplinary consultation (e.g., bioinformatics + synthetic chemistry) to contextualize results .

Basic: What spectroscopic techniques confirm the molecular structure of this hydrochloride salt?

Methodological Answer:

- X-ray Crystallography : Provides definitive proof of crystal structure and salt formation.

- NMR : The hydrochloride proton (NH2+) appears as a broad singlet at δ ~8–10 ppm.

- ESI-MS : Detects the molecular ion peak ([M+H]+) and confirms molecular weight.

- PXRD : Differentiates polymorphic forms, critical for reproducibility .

Advanced: How do the aminopropyl group and hydrochloride salt influence pharmacokinetic properties?

Methodological Answer:

The aminopropyl group enhances solubility and membrane permeability via hydrogen bonding. The hydrochloride salt improves bioavailability by increasing aqueous solubility. In silico tools like SwissADME predict logP, solubility, and blood-brain barrier penetration. Validation requires in vitro assays (e.g., Caco-2 cell permeability) .

Advanced: How to differentiate competing reaction pathways in mechanistic studies?

Methodological Answer:

Isotopic labeling (e.g., 15N or 13C) tracks atom migration during synthesis. Kinetic isotope effects (KIE) and intermediate trapping (e.g., quenching with nucleophiles) identify rate-determining steps. Computational studies (DFT) compare activation energies of proposed pathways .

Basic: What critical parameters prevent by-product formation during synthesis?

Methodological Answer:

- Temperature Control : Excess heat promotes side reactions (e.g., hydrolysis of the benzodiazol-2-one ring).

- Stoichiometric Precision : Avoid excess alkylating agents to prevent di- or tri-substitution.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the benzodiazol-2-one nitrogen .

Advanced: Best practices for integrating experimental data with computational feedback loops?

Methodological Answer:

Implement iterative cycles where experimental results (e.g., reaction yields, spectroscopic data) refine computational models. Tools like ICReDD’s platform integrate quantum calculations, machine learning, and robotic experimentation to predict optimal conditions. Feedback loops reduce optimization time by 30–50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.